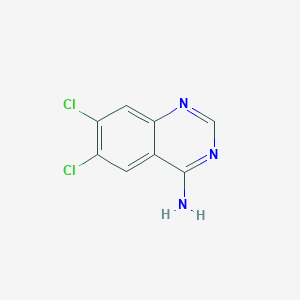
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound with the molecular formula C10H11IO3. It is a derivative of benzodioxepine, characterized by the presence of iodine and methoxy groups.
Méthodes De Préparation
The synthesis of 6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine typically involves the iodination of a suitable precursor, followed by methoxylation. One common synthetic route includes the use of iodine and a methoxy-containing reagent under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or organolithium compounds
Applications De Recherche Scientifique
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine can be compared with other benzodioxepine derivatives, such as:
6-chloro-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine: Similar structure but with a chlorine atom instead of iodine.
6-bromo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine: Similar structure but with a bromine atom instead of iodine.
6-fluoro-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine: Similar structure but with a fluorine atom instead of iodine.
Propriétés
Formule moléculaire |
C10H11IO3 |
|---|---|
Poids moléculaire |
306.10 g/mol |
Nom IUPAC |
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine |
InChI |
InChI=1S/C10H11IO3/c1-12-8-4-3-7(11)9-10(8)14-6-2-5-13-9/h3-4H,2,5-6H2,1H3 |
Clé InChI |
CHDGUPVPBHZOOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)I)OCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)







![2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15328281.png)



